molecular formula C16H22N2O2 B13340363 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13340363
M. Wt: 274.36 g/mol
InChI Key: FMEBBVOICDNXNO-UHFFFAOYSA-N
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Description

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group attached to a diazaspirodecane ring system, which includes two nitrogen atoms and a carboxylic acid functional group. The molecular formula of this compound is C16H24N2O2, and it has a molecular weight of 276.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid is unique due to its combination of a spirocyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C16H22N2O2/c19-15(20)14-11-18(10-13-4-2-1-3-5-13)12-16(14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,19,20)

InChI Key

FMEBBVOICDNXNO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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